6,9,12-Octadecatrien-1-ol
Overview
Description
6,9,12-Octadecatrien-1-ol, also known as gamma-linolenyl alcohol, is a long-chain fatty alcohol with the molecular formula C18H32O. It is a naturally occurring compound found in various plant sources and is known for its biological and chemical properties.
Biochemical Analysis
Biochemical Properties
The presence of multiple double bonds in gamma-Linolenyl alcohol makes it an excellent candidate for investigating lipid-lipid and lipid-protein interactions in cellular membranes
Molecular Mechanism
It is known to interfere with cellular lipid metabolism and eicosanoid biosynthesis
Metabolic Pathways
Gamma-Linolenyl alcohol is involved in the eicosanoid biosynthesis pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
6,9,12-Octadecatrien-1-ol can be synthesized through the reduction of gamma-linolenic acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. The process includes steps like solvent extraction, distillation, and chromatographic purification to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,9,12-Octadecatrien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Further reduction can yield saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Gamma-linolenic aldehyde and gamma-linolenic acid.
Reduction: Saturated alcohols like octadecanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,9,12-Octadecatrien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and as a bioactive compound in various formulations
Mechanism of Action
The mechanism of action of 6,9,12-Octadecatrien-1-ol involves its interaction with cellular membranes and enzymes. It is known to modulate the activity of enzymes involved in lipid metabolism and inflammatory pathways. The compound can influence the production of signaling molecules like prostaglandins and leukotrienes, which play a role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
9,12,15-Octadecatrien-1-ol:
9,12-Octadecadien-1-ol:
Octadecanol: A saturated fatty alcohol with no double bonds.
Uniqueness
6,9,12-Octadecatrien-1-ol is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(6E,9E,12E)-octadeca-6,9,12-trien-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6+,10-9+,13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSUQMCIPGKKK-YHTMAJSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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